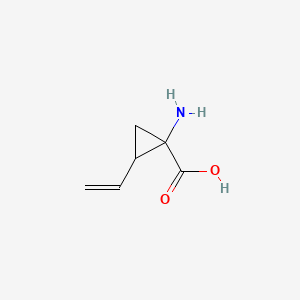

1-Amino-2-vinylcyclopropanecarboxylic acid

Übersicht

Beschreibung

1-Amino-2-vinylcyclopropanecarboxylic acid is a sterically constrained α-amino acid with significant pharmaceutical importance. This compound is known for its unique structural features, which include a cyclopropane ring and a vinyl group, making it a valuable building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-vinylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One advanced method includes the sequential S_N2 and S_N2’ dialkylation of a glycine Schiff base Ni(II) complex . This process involves:

PTC Alkylation (S_N2): The initial alkylation step.

Homogeneous S_N2’ Cyclization: Formation of the cyclopropane ring.

Disassembly of the Ni(II) Complex: Final step to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process described above can be scaled up to produce significant quantities of the compound with high diastereoselectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the vinyl group to an ethyl group.

Substitution: Substitution reactions at the amino group or the vinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted amino acids or vinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Agents

One of the primary applications of 1-amino-2-vinylcyclopropanecarboxylic acid is in the synthesis of potent inhibitors for the Hepatitis C virus (HCV). Research indicates that vinyl-ACCA serves as a crucial building block for developing inhibitors of the HCV NS3/4A protease, which is essential for viral replication. For instance, derivatives of vinyl-ACCA have been synthesized and shown to exhibit high antiviral activity against HCV, significantly reducing viral loads in infected patients .

Key Studies:

- A study demonstrated that (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid is integral to synthesizing inhibitors like BILN 2061, which has shown efficacy in clinical settings against HCV genotype 1 .

- Another investigation highlighted the robust synthesis methods for vinyl-ACCA, achieving high enantiomeric excess (ee) and scalability for pharmaceutical production .

Antibiotic Development

Beyond antiviral applications, vinyl-ACCA has been identified as a lead compound for antibiotic drugs. Its structure allows it to function as an inhibitor of pyridoxal-phosphate dependent enzymes, making it a candidate for developing new antibiotics . This potential is particularly relevant in the context of rising antibiotic resistance.

Agrochemical Applications

In addition to its pharmaceutical significance, this compound is also utilized in agrochemical formulations. Its derivatives can act as intermediates in synthesizing agrochemicals that enhance crop protection and yield. The ability to produce vinyl-ACCA efficiently and at high purity is crucial for its application in this sector .

Synthesis and Production Methods

The synthesis of this compound has been optimized through various methodologies:

Asymmetric Synthesis

Recent advancements have led to robust asymmetric synthesis methods that allow for high yields and enantiomeric purity. Techniques such as phase transfer catalysis have been employed to improve the efficiency of vinyl-ACCA production .

Biocatalysis

Biocatalytic approaches using enzymes have also been explored to resolve optical isomers of vinyl-ACCA effectively. This method enhances the sustainability and cost-effectiveness of producing optically active compounds necessary for pharmaceutical applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-amino-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets viral proteases, inhibiting their activity.

Pathways Involved: It interferes with the replication cycle of viruses, preventing their proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Amino-2-cyclopropanecarboxylic acid: Lacks the vinyl group, making it less sterically constrained.

2-Vinylglycine: Contains a vinyl group but lacks the cyclopropane ring.

Uniqueness

1-Amino-2-vinylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a vinyl group, which imparts significant steric constraints and enhances its biological activity .

Biologische Aktivität

1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a cyclopropane derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of both an amino group and a vinyl group, which contribute to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 127.14 g/mol

- Stereochemistry : The (1R,2S) stereoisomer is the most commonly studied form, known for its enhanced biological activity.

The cyclopropane structure of vinyl-ACCA allows for unique chemical reactivity, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Synthesis Methods

Several synthetic pathways have been developed to produce this compound, emphasizing its importance in pharmaceutical applications:

- Dialkylation of Glycine Schiff Base : This method utilizes trans-1,4-dibromo-2-butene as an electrophile to generate racemic vinyl-ACCA, which can then be resolved using esterase enzymes.

- Biocatalytic Resolution : Microorganisms such as Sphingomonas aquatilis have been employed for the asymmetric synthesis of vinyl-ACCA with high enantioselectivity (up to 99.6% ee) .

Antiviral Properties

Vinyl-ACCA has been identified as a crucial building block in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease. Notable derivatives include:

- BILN 2061 : Demonstrated significant reductions in viral load in HCV genotype 1 patients.

Research indicates that compounds derived from vinyl-ACCA exhibit potent antiviral activity, making them valuable in the treatment of viral infections .

Enzyme Inhibition

Vinyl-ACCA has been shown to inhibit pyridoxal-phosphate dependent enzymes, which are critical in various metabolic pathways. This inhibition suggests potential applications in developing antibiotic and antitumor drugs .

Interaction Studies

Studies on vinyl-ACCA's binding affinity with various proteins and enzymes reveal its capability to influence enzyme activity and cellular pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions .

Case Studies

- Therapeutic Agents for Hepatitis C : The use of vinyl-ACCA derivatives as intermediates in the synthesis of HCV protease inhibitors has been extensively documented. For instance, the compound's ability to dramatically reduce viral loads highlights its therapeutic potential.

- Antibiotic Development : Research into vinyl-ACCA's inhibitory effects on specific enzymes has led to its consideration as a lead compound for antibiotic drugs .

Comparative Analysis with Similar Compounds

The following table outlines key features of vinyl-ACCA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-cyclopropane-carboxylic acid | CHNO | Lacks vinyl group; simpler structure |

| 2-Vinylcyclopropanecarboxylic acid | CHO | Similar cyclopropane structure; no amino group |

| (1R,2S)-1-Boc-amino-2-vinylcyclopropane | CHNO | Contains Boc protecting group; used in synthesis |

The combination of amino and vinyl functionalities within the cyclopropane framework enhances the reactivity and biological activity of vinyl-ACCA compared to these similar compounds.

Eigenschaften

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619520 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-54-9 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) of interest in medicinal chemistry?

A1: (1R,2S)-Vinyl-ACCA is a key building block in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3 protease. These inhibitors, like BILN 2061, have shown significant reduction in viral load in patients infected with HCV genotype 1. []

Q2: What are the main synthetic approaches to obtain enantiomerically pure (1R,2S)-vinyl-ACCA?

A2: Several strategies have been developed to access enantiomerically pure (1R,2S)-vinyl-ACCA:

- Asymmetric phase-transfer catalyzed cyclopropanation: This approach utilizes a chiral phase-transfer catalyst to achieve stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene. [, , ] Optimization of the catalyst structure and reaction conditions can lead to high enantiomeric excess (ee), reaching up to 84% ee. [] Further chiral purification can be achieved through techniques like supercritical fluid chromatography and crystallization. []

- Asymmetric Synthesis using Ni(II) Complexes: Novel approaches utilize chiral Ni(II) complexes of glycine Schiff bases for the asymmetric synthesis of (1R,2S)-vinyl-ACCA. [, ] This strategy involves a sequential SN2–SN2′ dialkylation followed by disassembly of the Ni(II) complex. This method offers controlled stereochemistry and has been demonstrated on a gram scale. []

Q3: How does the structure of vinyl-ACCA impact its activity as a component of HCV NS3 protease inhibitors?

A3: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of vinyl-ACCA within the NS3 protease inhibitors, they highlight its crucial role as a building block. [, ] It's likely that the (1R,2S) stereochemistry and the vinyl group contribute to specific interactions with the enzyme active site. Further research focusing on the SAR of complete NS3 protease inhibitors containing vinyl-ACCA would provide a detailed understanding of its contribution to the overall activity and potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.